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Compound of Interest

Compound Name: 2-Methylhexan-2-ol

Cat. No.: B1585243 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Methylhexan-2-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols and visual diagrams are presented to

support researchers, scientists, and drug development professionals in the identification and

characterization of this tertiary alcohol.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Methylhexan-2-ol.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylhexan-
2-ol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~0.90 Triplet 3H -CH₃ (C6)

~1.15 Singlet 6H 2 x -CH₃ (C1, C1')

~1.25-1.45 Multiplet 4H -CH₂- (C4, C5)

~1.48 Triplet 2H -CH₂- (C3)

~1.55 (variable) Singlet 1H -OH
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Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact

chemical shift of the hydroxyl proton is variable and depends on concentration, temperature,

and solvent.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylhexan-
2-ol

Chemical Shift (δ) ppm Carbon Assignment

~14.2 C6

~23.5 C5

~26.2 C4

~29.1 C1, C1'

~44.0 C3

~71.0 C2

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 3: IR Spectroscopic Data for 2-Methylhexan-2-ol
Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3600-3200 Strong, Broad O-H Stretch Alcohol (-OH)

2958, 2872 Strong C-H Stretch Alkane (sp³ C-H)

1465 Medium
C-H Bend

(Asymmetric)
Alkane (-CH₂, -CH₃)

1378 Medium
C-H Bend

(Symmetric)
Alkane (-CH₃)

1150 Strong C-O Stretch Tertiary Alcohol

Table 4: Mass Spectrometry Data for 2-Methylhexan-2-ol
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m/z Relative Intensity Proposed Fragment Ion

116 Low [M]⁺ (Molecular Ion)

101 Moderate [M - CH₃]⁺

98 Low [M - H₂O]⁺

73 High
[C₅H₁₃]⁺ or [M - C₃H₇]⁺ (α-

cleavage)

59 Base Peak [C₃H₇O]⁺ (α-cleavage)

43 High [C₃H₇]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of neat 2-Methylhexan-2-ol.

Materials:

2-Methylhexan-2-ol (liquid)

NMR tube (5 mm) and cap

Deuterated chloroform (CDCl₃) with 0.03% TMS

Pipette

Vortex mixer

Procedure:

Place approximately 5-10 mg of 2-Methylhexan-2-ol into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal

standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1585243?utm_src=pdf-body
https://www.benchchem.com/product/b1585243?utm_src=pdf-body
https://www.benchchem.com/product/b1585243?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gently vortex the vial to ensure the sample is fully dissolved and the solution is

homogeneous.

Using a clean pipette, transfer the solution into a 5 mm NMR tube.

Cap the NMR tube securely.

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

Insert the sample into the NMR spectrometer.

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a

relaxation delay of 1 second, and 16 scans.

Acquire the ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a

relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-

noise ratio (e.g., 1024 scans).

Process the acquired data by applying Fourier transformation, phase correction, and

baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

Assign the peaks in both spectra to the corresponding nuclei in the 2-Methylhexan-2-ol
molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of neat 2-Methylhexan-2-ol.

Materials:

2-Methylhexan-2-ol (liquid)

FT-IR spectrometer

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
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Pipette

Kimwipes

Hexanes or other suitable volatile solvent for cleaning

Procedure:

Ensure the FT-IR spectrometer's sample compartment is clean and dry.

Obtain two clean, dry salt plates. Handle them by the edges to avoid transferring moisture

from your fingers.

Place one salt plate on a clean, dry surface.

Using a clean pipette, place one drop of 2-Methylhexan-2-ol onto the center of the salt

plate.

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form

a thin film between the plates. Avoid trapping air bubbles.

Place the salt plate "sandwich" into the sample holder in the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000-400 cm⁻¹.

After data collection, remove the salt plates from the spectrometer.

Clean the salt plates thoroughly with a volatile solvent like hexanes and a Kimwipe.

Store the clean, dry salt plates in a desiccator.

Analyze the resulting spectrum by identifying the characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To obtain an electron ionization (EI) mass spectrum of 2-Methylhexan-2-ol.
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Materials:

2-Methylhexan-2-ol (liquid)

Gas chromatograph-mass spectrometer (GC-MS) with an EI source

Microsyringe

Procedure:

Prepare a dilute solution of 2-Methylhexan-2-ol in a volatile solvent (e.g., dichloromethane

or hexane).

Set the GC-MS parameters. Typical GC conditions would involve a suitable capillary column

(e.g., DB-5), an appropriate temperature program to ensure good separation, and helium as

the carrier gas.

Set the MS parameters. For EI-MS, a standard electron energy of 70 eV is used. The mass

range should be set to scan from a low m/z (e.g., 40) to a value above the molecular weight

of the compound (e.g., 150).

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

The sample will be vaporized, separated by the GC column, and then introduced into the MS

ion source.

In the ion source, the molecules are bombarded with electrons, causing ionization and

fragmentation.

The resulting ions are separated by the mass analyzer according to their mass-to-charge

ratio (m/z) and detected.

Analyze the resulting mass spectrum by identifying the molecular ion peak and the major

fragment ions.

Propose a fragmentation pathway consistent with the observed spectrum.
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Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the

spectroscopic analysis of 2-Methylhexan-2-ol.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical sample.
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Mass Spectrometry Fragmentation of 2-Methylhexan-2-ol
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Caption: Proposed electron ionization fragmentation pathway for 2-Methylhexan-2-ol.

Caption: Molecular structure of 2-Methylhexan-2-ol with corresponding NMR assignments.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylhexan-2-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585243#spectroscopic-data-of-2-methylhexan-2-ol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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